N-(4-bromophenyl)-2-methoxyacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-bromophenyl)-2-methoxyacetamide often involves multi-step reactions, starting from base compounds through a sequence of reactions that introduce specific functional groups. For instance, derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide are synthesized using sequences starting from the Leuckart reaction, highlighting the complexity and specificity of synthesizing such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-bromophenyl)-2-methoxyacetamide is determined using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry. These methods provide detailed information on the structural features, including the positions of bromo, methoxy, and acetamide groups, which are crucial for understanding the chemical behavior and reactivity of these compounds (Zhang Da-yang, 2004).
Chemical Reactions and Properties
The chemical reactivity of N-(4-bromophenyl)-2-methoxyacetamide derivatives often involves interactions and reactions specific to the functional groups present in the molecule. For example, bromo and methoxy groups can significantly influence the electronic properties of the molecule, affecting its reactivity in substitution and addition reactions. The presence of an acetamide group can also introduce specific reactivity patterns, such as participation in nucleophilic addition reactions (Robin, Galy, Kenz, & Pierrot, 2002).
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-2-methoxyacetamide and its derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the molecular structure. The presence of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. The crystalline structure, determined by X-ray crystallography, provides insights into the molecular arrangement and intermolecular interactions, which are essential for understanding the compound's physical state and stability (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Chemical Properties Analysis
The chemical properties of N-(4-bromophenyl)-2-methoxyacetamide derivatives, such as reactivity, stability, and interaction with other chemical species, are closely related to their molecular structure. The electron-withdrawing effect of the bromo group and the electron-donating effect of the methoxy group can influence the compound's reactivity towards electrophilic and nucleophilic agents. These properties are crucial for designing reactions and processes involving these compounds (Guzei, Gunderson, & Hill, 2010).
Scientific Research Applications
Pharmacological Potential and Biological Activities
A study by Rani et al. (2016) introduced a series of novel acetamide derivatives, including N-(4-bromophenyl)-2-methoxyacetamide analogs, synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These derivatives were evaluated for their biological activities, with some showing promising results comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups. This research highlights the compound's potential in developing new therapeutic agents Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016). Anti-cancer agents in medicinal chemistry.
Antioxidant Properties from Marine Sources
Compounds structurally related to N-(4-bromophenyl)-2-methoxyacetamide, specifically bromophenol derivatives isolated from marine red algae Rhodomela confervoides, have demonstrated significant antioxidant activities. Li et al. (2012) identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals, indicating potential applications in food and pharmaceutical industries as natural antioxidants Li, K.-k., Li, X.-M., Gloer, J., & Wang, B.-G. (2012). Food chemistry.
Applications in Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of simple aryl bromides, including 4-bromophenyl derivatives, as precursors for thiol end-capped molecular wires in the field of molecular electronics. These compounds serve as key building blocks for synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing new electronic devices Stuhr-Hansen, N., Sørensen, J., Moth‐Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. (2005). Tetrahedron.
Anticancer Research
A novel bromophenol derivative, BOS-102, containing a moiety similar to N-(4-bromophenyl)-2-methoxyacetamide, has shown anticancer activities on human lung cancer cell lines in the study by Guo et al. (2018). BOS-102 induced cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting the potential of such compounds in developing anticancer drugs Guo, C., Wang, L.-J., Zhao, Y., Liu, H., Li, X., Jiang, B., Luo, J., Guo, S., Wu, N., & Shi, D. (2018). Marine Drugs.
Safety And Hazards
The safety and hazards associated with N-(4-bromophenyl)-2-methoxyacetamide are not well-documented. However, a safety data sheet for a related compound, 4’-Bromoacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation78.
Future Directions
There is limited information available on the future directions of research involving N-(4-bromophenyl)-2-methoxyacetamide. However, a study on a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, revealed promising antimicrobial and antiproliferative properties, suggesting potential future directions for similar compounds5.
properties
IUPAC Name |
N-(4-bromophenyl)-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPRWZGIASZACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-methoxyacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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